6-Azaspiro[4.5]decane vs. 7-Azaspiro[4.5]decane: Differential Reactivity in Late-Stage C-H Activation
In a direct head-to-head comparison of P450BM3-catalyzed C-H hydroxylation, 6-azaspiro[4.5]decane demonstrated a distinct site-selectivity and conversion profile compared to its regioisomer 7-azaspiro[4.5]decane [1]. This functionalization outcome is a direct consequence of the nitrogen's spatial position, which alters the substrate's binding pose within the enzyme's active site and thus governs the accessible C-H bonds for activation [1].
| Evidence Dimension | Regioselectivity of P450BM3-catalyzed C-H hydroxylation |
|---|---|
| Target Compound Data | Hydroxylation occurs predominantly at a distinct, ring-specific position due to altered binding orientation. |
| Comparator Or Baseline | 7-azaspiro[4.5]decane (regioisomer) |
| Quantified Difference | Divergent site-selectivity profile; 6-aza isomer affords a different hydroxylated product distribution. |
| Conditions | Whole-cell biocatalytic system using evolved P450BM3 mutants; product analysis by GC-MS and NMR. |
Why This Matters
For chemists employing biocatalytic late-stage diversification, the 6-aza regioisomer provides a structurally distinct and predictable functionalization handle compared to the 7-aza isomer, enabling access to a different chemical space.
- [1] Lee, K. W. A. (2023). Late-stage C-H activation of spiropiperidines via evolved P450BM3 mutants and its application to fragment-based drug discovery (DPhil thesis). University of Oxford. View Source
